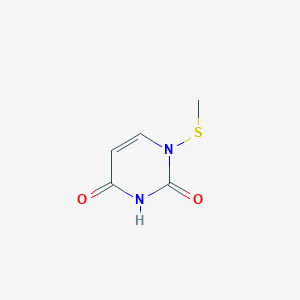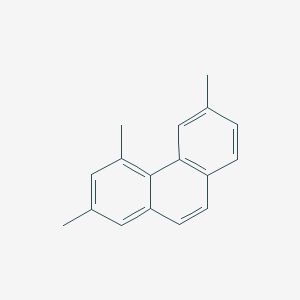![molecular formula C10H8N2 B14653342 1H-Imidazo[1,2-A]indole CAS No. 42341-27-5](/img/structure/B14653342.png)
1H-Imidazo[1,2-A]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[1,2-A]indole is a heterocyclic compound that features a fused ring system combining an imidazole ring with an indole ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazo[1,2-A]indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with glyoxal in the presence of an acid catalyst can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the fused ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[1,2-A]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce functional groups like halogens, amines, or thiols.
Scientific Research Applications
1H-Imidazo[1,2-A]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: this compound derivatives are used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,2-A]indole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1H-Imidazo[1,2-B]pyrazole: Similar in structure but with a pyrazole ring instead of an indole ring.
1H-Imidazo[1,2-C]pyridine: Contains a pyridine ring fused with an imidazole ring.
Indole: A simpler structure with only the indole ring.
Uniqueness: 1H-Imidazo[1,2-A]indole is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42341-27-5 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3H-imidazo[1,2-a]indole |
InChI |
InChI=1S/C10H8N2/c1-2-4-9-8(3-1)7-10-11-5-6-12(9)10/h1-7,11H |
InChI Key |
MUTOFSWRJMAKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


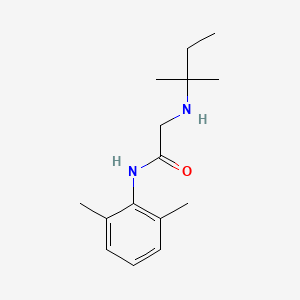


![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
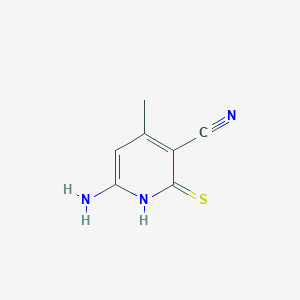




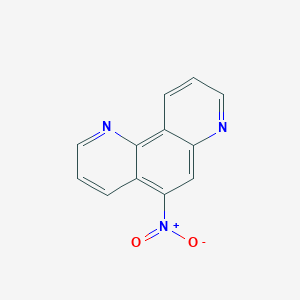

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)
